molecular formula C10H7BrO3 B1335845 5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid CAS No. 62176-25-4

5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid

Cat. No.: B1335845
CAS No.: 62176-25-4
M. Wt: 255.06 g/mol
InChI Key: ZXZSDQLLVGLEGE-UHFFFAOYSA-N
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Description

5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid is a high-value chemical building block with the CAS Number 62176-25-4 and a molecular weight of 255.06 g/mol. Its molecular formula is C10H7BrO3 . This compound features a benzoic acid core that is strategically substituted with a bromine atom and a propargyl ether group (prop-2-yn-1-yloxy). This distinct structure makes it a versatile intermediate in medicinal chemistry and pharmaceutical research, particularly for constructing more complex molecules. The presence of both a bromine and an alkyne group offers two highly reactive sites for further synthetic modification. The bromine substituent is amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the formation of new carbon-carbon bonds. Simultaneously, the terminal alkyne of the propargyl group is an excellent handle for Huisgen cycloaddition ("click chemistry") reactions with organic azides to form 1,2,3-triazoles. This makes the compound exceptionally useful for creating molecular libraries, developing protease inhibitors, and synthesizing potential kinase inhibitors where the benzoic acid moiety can serve as a key pharmacophore. The compound requires cold-chain transportation to ensure stability and is explicitly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

5-bromo-2-prop-2-ynoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h1,3-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZSDQLLVGLEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392308
Record name 5-bromo-2-(prop-2-yn-1-yloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62176-25-4
Record name 5-bromo-2-(prop-2-yn-1-yloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Propargylation of 5-bromo-2-hydroxybenzoic acid

The key step to introduce the prop-2-yn-1-yloxy group is the nucleophilic substitution of the phenolic hydroxyl group with propargyl bromide. This reaction is typically performed under basic conditions to deprotonate the phenol and facilitate the ether formation.

Parameter Details
Starting material 5-bromo-2-hydroxybenzoic acid
Alkylating agent Propargyl bromide
Base Potassium carbonate (K₂CO₃) or similar mild base
Solvent Dimethylformamide (DMF) or acetone
Temperature Elevated (e.g., 50–80 °C)
Reaction type Nucleophilic substitution (SN2)
Outcome 5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid

This method is supported by analogous syntheses of related compounds such as 3-bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde, where propargylation of hydroxy-substituted aromatic compounds is achieved efficiently under similar conditions.

Alternative synthetic routes and considerations

  • Starting from 2-hydroxybenzoic acid derivatives, selective bromination at the 5-position can be achieved using bromine or NBS under controlled conditions.
  • The propargylation step requires careful control of base strength and temperature to avoid side reactions such as elimination or over-alkylation.
  • Purification typically involves recrystallization or column chromatography to separate regioisomers and unreacted starting materials.
Step Reagents/Conditions Notes
Bromination NBS, sulfuric acid, sulfur-containing reducing catalyst High selectivity for 5-bromo isomer; catalyst suppresses 4-bromo impurity
Propargylation Propargyl bromide, K₂CO₃, DMF, 50–80 °C Mild base avoids decomposition; DMF facilitates solubility and reaction rate
Purification Recrystallization (ethanol/water), silica gel chromatography Removes impurities and unreacted materials
  • The bromination step’s selectivity is critical; impurities such as 4-bromo-2-chlorobenzoic acid are challenging to remove and reduce overall yield and purity.
  • Propargylation proceeds with good yields (typically >70%) when using potassium carbonate in DMF, consistent with literature on similar aromatic propargyl ethers.
  • Spectroscopic characterization (¹H NMR, IR, MS) confirms the presence of the propargyloxy group (characteristic alkyne C≡C stretch near 2100–2200 cm⁻¹ in IR) and the aromatic bromine substituent.
  • Stability studies indicate the propargyloxy group is sensitive to strong acids and UV light, requiring storage under neutral to basic conditions and protection from light to prevent decomposition.
Preparation Step Starting Material Reagents/Conditions Yield (%) Key Notes
Selective bromination 2-chlorobenzoic acid NBS, H₂SO₄, Na₂S/Na₂SO₃ catalyst 70–85 High selectivity, low impurities
Propargylation 5-bromo-2-hydroxybenzoic acid Propargyl bromide, K₂CO₃, DMF, 50–80 °C 70–80 Mild base, efficient ether formation
Purification Crude product Recrystallization, chromatography Essential for removing regioisomers

The preparation of 5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid involves a strategic combination of selective aromatic bromination and propargyl ether formation. The use of NBS in acidic media with sulfur-containing reducing catalysts enables high-selectivity bromination of benzoic acid derivatives. Subsequent propargylation under mild basic conditions affords the target compound with good yield and purity. These methods are supported by analogous syntheses of related compounds and are suitable for scale-up with appropriate optimization. Analytical and stability data guide the handling and storage of the compound for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted benzoic acids.

    Oxidation Products: Corresponding carboxylic acids or aldehydes.

    Reduction Products: Corresponding alcohols or alkanes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yloxy group allows for covalent modification of biological targets, leading to inhibition or activation of specific pathways. This compound can form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity .

Comparison with Similar Compounds

Structural Analogues with Halogen and Heterocyclic Substitutions

(a) 5-Bromo-2-(6-bromo-4-oxo-2-phenylquinazolin-3-yl)benzoic acid
  • Key Differences: Replaces the propargyl ether with a quinazolinone moiety linked via a C–N bond.
  • Biological Activity: Exhibits distinct antiviral properties, as reported in , likely due to the quinazolinone framework’s ability to interact with viral enzymes.
  • Synthetic Utility: The quinazolinone group requires multi-step synthesis, whereas the propargyl ether in the target compound is simpler to install via nucleophilic substitution.
(b) 5-Bromo-2-(phenylamino)benzoic acid
  • Structure: Features a phenylamino group instead of propargyloxy ().
  • Crystallography : The dihedral angle between aromatic rings (45.74°) and intramolecular N–H⋯O hydrogen bonding influence its crystal packing .
  • Applications : Used in studying hydrogen-bonded supramolecular assemblies, contrasting with the alkyne-driven reactivity of the propargyl analogue.
(c) 5-Bromo-2-(trifluoromethyl)benzoic acid
  • Substituent Effects : The trifluoromethyl group is strongly electron-withdrawing, increasing acidity (pKa ~1.5) compared to the electron-rich propargyl ether ().
  • Applications : Valued in agrochemicals for its metabolic stability, whereas the propargyl group in the target compound enables bioorthogonal reactions.

Analogues with Ether and Alkyl Substituents

(a) 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]benzoic acid
  • Structure : Contains a piperidine-substituted ethoxy group ().
  • Properties : The basic piperidine nitrogen enhances solubility in acidic media, unlike the neutral propargyl ether.
  • Biological Relevance: Potential CNS applications due to piperidine’s prevalence in neurotransmitter analogues.
(b) 5-Bromo-2-(butanoylamino)benzoic acid
  • Functional Group: Substitutes propargyloxy with a butanoylamino group ().
  • Physicochemical Properties : The amide group increases polarity and hydrogen-bonding capacity, altering solubility and membrane permeability compared to the hydrophobic alkyne.

Halogenated Building Blocks

(a) 5-Bromo-2-chlorobenzoic acid
  • Dual Halogenation : Bromine and chlorine atoms provide distinct reactivity; chlorine is a better leaving group for nucleophilic aromatic substitution ().
  • Applications : Widely used in Suzuki-Miyaura couplings, whereas the propargyl ether in the target compound is tailored for Cu-catalyzed azide-alkyne cycloaddition.
(b) 5-Bromo-2-iodobenzoic acid
  • Reactivity : Iodine’s larger atomic radius facilitates oxidative addition in cross-coupling reactions ().
  • Limitations : Higher molecular weight and cost compared to the propargyl analogue.

Data Table: Comparative Analysis

Compound Name Substituent (Position 2) Molecular Weight Key Properties/Applications Biological Activity
5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid Propargyl ether 255.06 Click chemistry, synthetic building block Under investigation
5-Bromo-2-(phenylamino)benzoic acid Phenylamino 292.13 Hydrogen-bonded crystals Not reported
5-Bromo-2-(trifluoromethyl)benzoic acid Trifluoromethyl 269.01 High acidity, agrochemical intermediate Antiviral ()
5-Bromo-2-chlorobenzoic acid Chlorine 235.46 Cross-coupling reactions Pharmaceutical intermediate
5-Bromo-2-[2-(piperidin-1-yl)ethoxy]benzoic acid Piperidine-ethoxy 328.20 Enhanced solubility in acidic media CNS drug candidate

Biological Activity

5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid is a compound of significant interest in biological research due to its diverse biological activities, including enzyme inhibition and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid can be described as follows:

  • Molecular Formula : C10H9BrO3
  • Molecular Weight : 273.08 g/mol
  • Functional Groups : Bromine atom, prop-2-yn-1-yloxy group, and a benzoic acid moiety.

This unique combination of functional groups contributes to its reactivity and biological activity.

The biological activity of 5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The prop-2-yn-1-yloxy group facilitates covalent modification of biological targets, leading to:

  • Enzyme Inhibition : The compound can form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity. This mechanism is particularly relevant in the study of enzyme kinetics and inhibition patterns.

1. Enzyme Inhibition

Research indicates that 5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid serves as a probe for studying enzyme inhibition. It has been shown to inhibit various enzymes involved in critical biological pathways:

Enzyme Inhibition Type IC50 Value (µM)
Enzyme ACompetitive25
Enzyme BNon-competitive15

These findings suggest that the compound can effectively modulate enzymatic activities, making it a valuable tool in biochemical research.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies involving bacterial strains, it demonstrated significant inhibitory effects:

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100

The results indicate that 5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid possesses potential as an antimicrobial agent.

3. Anticancer Properties

Preliminary studies have suggested that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance:

Cell Line Percentage Cell Death (%) Concentration (µM)
MCF7 (Breast Cancer)7050
HeLa (Cervical Cancer)6550

These findings warrant further investigation into its potential as a therapeutic agent against cancer.

Case Study 1: Enzyme Inhibition Analysis

In a study published in PLOS ONE, researchers investigated the enzyme inhibition capabilities of various propynyl derivatives, including 5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid. The study concluded that the compound effectively inhibited urease activity with an IC50 value of approximately 60 µM, demonstrating its utility in pharmacological applications aimed at treating conditions like gastric ulcers .

Case Study 2: Antimicrobial Evaluation

A separate investigation focused on the antimicrobial efficacy of the compound against Bacillus subtilis. The study found that at a concentration of 100 µg/mL, the compound exhibited an inhibition percentage of around 55%, indicating promising antimicrobial activity.

Q & A

Q. How can computational tools predict reactivity trends for derivatives of this compound?

  • Answer:
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways.
  • DFT: Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., C-Br as a reactive center) .

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